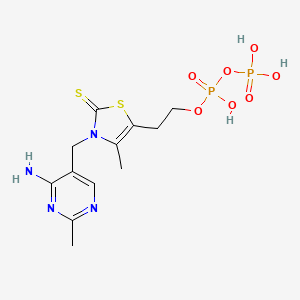

Thiamine thiothiazolone pyrophosphate

描述

Thiamine thiothiazolone pyrophosphate (ThTTDP) is a synthetic analog of thiamine pyrophosphate (ThDP), the active coenzyme form of vitamin B1. ThTTDP is characterized by the replacement of the thiazolium ring’s sulfur atom with a thiocarbonyl group, resulting in an uncharged thiazolethione ring . This structural modification mimics the transition state intermediates formed during enzymatic reactions catalyzed by ThDP-dependent enzymes, such as pyruvate dehydrogenase and transketolase. ThTTDP binds with significantly higher affinity to these enzymes compared to ThDP, acting as a potent competitive inhibitor .

属性

CAS 编号 |

59733-98-1 |

|---|---|

分子式 |

C12H18N4O7P2S2 |

分子量 |

456.4 g/mol |

IUPAC 名称 |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H18N4O7P2S2/c1-7-10(3-4-22-25(20,21)23-24(17,18)19)27-12(26)16(7)6-9-5-14-8(2)15-11(9)13/h5H,3-4,6H2,1-2H3,(H,20,21)(H2,13,14,15)(H2,17,18,19) |

InChI 键 |

SYRCOKXTJAASDE-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |

规范 SMILES |

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |

其他CAS编号 |

59733-98-1 |

同义词 |

thiamine thiothiazolone pyrophosphate TTTPP |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Thiamine Pyrophosphate (ThDP)

- Structure : ThDP consists of a pyrimidine ring linked to a thiazolium ring via a methylene bridge, with a pyrophosphate group essential for enzyme binding .

- Function : As a coenzyme, ThDP facilitates decarboxylation and transketolation reactions via covalent catalysis, relying on the positively charged thiazolium ring to stabilize intermediates .

- Key Difference : Unlike ThTTDP, ThDP’s thiazolium ring remains positively charged, critical for its catalytic role but limiting its binding affinity compared to transition state analogs like ThTTDP .

Thiamine Thiazolone Pyrophosphate (TTPP)

- Structure : TTPP replaces the thiazolium sulfur with an oxygen atom, forming a neutral thiazolone ring .

- Function: Similar to ThTTDP, TTPP acts as a transition state analog but exhibits slightly weaker inhibition due to differences in electronic properties. Both compounds bind to ThDP-dependent enzymes with dissociation constants (Kd) in the nanomolar range (≤5 × 10⁻¹⁰ M), compared to ThDP’s micromolar Kd (~10⁻⁵ M) .

Pyrithiamine Pyrophosphate

- Structure : A thiamine antagonist with a pyridine ring replacing the thiazolium ring .

- Function : Disrupts ThDP homeostasis by inhibiting ThDP phosphorylation or competing for enzyme binding. Unlike ThTTDP, pyrithiamine primarily induces neurological deficits due to interference with brain-specific ThDP-dependent pathways .

Triazole-Based Thiamine Analogs

- Structure : Synthetic mimics featuring a triazole scaffold instead of the thiazolium ring .

- Function : Designed to inhibit bacterial ThDP-dependent enzymes (e.g., pyruvate dehydrogenase). These analogs exhibit moderate inhibitory activity (IC₅₀ ~1–10 µM) but lack the ultra-high affinity seen in ThTTDP .

Data Table: Comparative Properties of ThTTDP and Related Compounds

Research Findings and Mechanistic Insights

- Enzyme Inhibition : ThTTDP inactivates pyruvate dehydrogenase complex (PDHc) with a second-order rate constant of 5.7 × 10⁴ M⁻¹ min⁻¹, demonstrating rapid and irreversible binding . This contrasts with ThDP, which reversibly dissociates during catalysis.

- Structural Basis : X-ray crystallography reveals that ThTTDP’s uncharged thiazolethione ring mimics the enamine intermediate formed during ThDP-dependent decarboxylation, enabling tighter enzyme interactions .

- Therapeutic Potential: ThDP derivatives, including ThTTDP, show promise in mitigating oxidative stress.

Stability and Pharmacokinetic Considerations

- Stability: ThTTDP’s thiocarbonyl group enhances resistance to enzymatic degradation compared to ThDP, which rapidly converts to thiamine monophosphate in vivo .

- Bioavailability : ThDP and its analogs require pyrophosphorylation for activity. ThTTDP bypasses this step, offering direct inhibition of target enzymes .

准备方法

Phosphorylation of Thiamine Derivatives

The foundational approach to TTPP synthesis involves the sequential phosphorylation of thiamine derivatives. A patented method (US3507854A) outlines a two-step process for synthesizing thiamine phosphate analogs:

-

Step 1: Formation of Thiamine Diphenyl Phosphate

Thiamine derivatives, such as S-benzoylthiamine O-monophosphate, are reacted with diphenylphosphorohalidate in the presence of a tertiary amine (e.g., tri-n-octylamine). This step replaces the hydroxyl group of the phosphate moiety with a diphenyl phosphate group, forming an intermediate thiamine diphenyl phosphate derivative.Reaction Conditions :

-

Solvent: Anhydrous dioxane or dimethylformamide (DMF)

-

Temperature: Room temperature (20–25°C)

-

Duration: 1–5 hours

-

-

Step 2: Phosphate Exchange and Deprotection

The diphenyl phosphate intermediate undergoes a phosphate exchange reaction with pyrophosphoric acid, followed by treatment with a mercapto-containing compound (e.g., thiophenol or hydrogen sulfide). This step replaces the diphenyl group with a pyrophosphate moiety and removes protective groups (e.g., S-benzoyl).Key Parameters :

-

Pyrophosphoric acid concentration: 8 moles per mole of intermediate

-

Deprotection agent: Thiophenol (1–2 equivalents)

-

Neutralization: Adjust to pH 6.5 with sodium hydroxide

-

Enzymatic Synthesis in Microbial Systems

Microorganisms such as Micrococcus denitrificans employ salvage pathways to synthesize TPP from exogenous thiamine or its moieties. While direct evidence for TTPP biosynthesis is limited, enzymatic studies provide insights into analogous phosphorylation mechanisms:

-

Thiamine Pyrophosphokinase (EC 2.7.6.2) : Catalyzes the direct conversion of thiamine to TPP in a single ATP-dependent step.

-

Thiamine Monophosphate Phosphatase : Hydrolyzes TMP to thiamine, which is subsequently pyrophosphorylated. Derepression of this pathway via adenosine supplementation enhances enzyme activities 2–3 fold (Table 4,).

Implications for TTPP Synthesis :

Enzymatic routes may be adapted for TTPP production by substituting thiamine with thiothiazolone derivatives. However, substrate specificity of thiamine pyrophosphokinase for modified thiamine analogs remains unexplored.

Structural and Mechanistic Insights

Transition-State Analogue Properties

TTPP’s high affinity for pyruvate decarboxylase apoenzyme (Ki = 2 × 10⁻⁶ M) stems from its structural mimicry of the decarboxylation transition state. Key features include:

-

Thiocarbonyl Group : Replaces the thiazole sulfur, altering electron distribution and hydrogen-bonding capacity.

-

Pyrophosphate Motif : Essential for binding to conserved residues in the enzyme’s active site.

Solvation Effects :

In 2-butanol (a low-polarity solvent mimicking enzyme active sites), TTPP exhibits preferential solvation over thiamine, stabilizing its enamine tautomer (Fig. 3,). This property enhances its binding affinity during synthesis.

Comparative Analysis of Synthesis Routes

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 70–80% | Not reported |

| Reaction Time | 24–48 hours | <1 hour |

| Substrate Specificity | Broad (modifiable) | Limited (native TPP) |

| Scalability | High | Low |

Key Challenges :

-

Chemical Synthesis : Requires anhydrous conditions and toxic reagents (e.g., diphenylphosphorohalidate).

-

Enzymatic Synthesis : Limited by enzyme compatibility with non-native substrates.

常见问题

Q. What is the structural and functional distinction between TTPP and its parent compound, thiamine pyrophosphate (TPP)?

TTPP is a synthetic analog of TPP where the thiazole ring is modified to a thiothiazolone structure. This modification eliminates the positive charge on the thiazole ring, mimicking the electronic state of transition intermediates in TPP-dependent enzymatic reactions. Functionally, TTPP acts as a high-affinity transition state analog, enabling mechanistic studies of enzymes like pyruvate dehydrogenase .

Q. What methodologies are employed to synthesize TTPP?

TTPP is synthesized via pyrophosphorylation of thiamine thiothiazolone. Key steps include:

- Ring modification : Sulfur substitution in the thiazole ring to form the thiothiazolone moiety.

- Pyrophosphorylation : ATP-dependent transfer of pyrophosphate to the hydroxyl group, catalyzed by thiamine pyrophosphokinase or chemical phosphorylation.

- Purification : Column chromatography (e.g., DEAE-cellulose) and thin-layer chromatography (TLC) for monitoring reaction progress .

Q. How is TTPP quantified in enzymatic assays?

Q. What is the foundational role of TTPP in studying enzyme kinetics?

TTPP serves as a mechanistic probe for TPP-dependent enzymes (e.g., transketolase, α-ketoacid dehydrogenases). Its uncharged thiothiazolone ring mimics the transition state during decarboxylation or acyl-transfer reactions, enabling analysis of binding affinities and catalytic intermediates .

Advanced Research Questions

Q. How does TTPP’s binding affinity to pyruvate dehydrogenase compare to TPP?

TTPP exhibits a dissociation constant () of ≤5×10 M, ~10-fold tighter than TPP ( ~10 M). This was demonstrated using kinetic inactivation assays at 3°C in 0.5 mM MgCl₂/10 mM phosphate buffer (pH 6.6). Second-order rate constants () for enzyme inhibition are 5.7×10 M min, confirming its potency as a transition state mimic .

Q. What structural insights does TTPP provide into enzyme-coenzyme interactions?

X-ray crystallography of TTPP-bound enzymes reveals:

Q. How can researchers resolve contradictions in TTPP’s observed effects across oxidative stress models?

- Tissue-specific variability : In rat models, TTPP shows neuroprotective effects against cisplatin-induced DNA damage but limited cardioprotection. This requires comparative studies with standardized dosing and tissue-specific biomarkers (e.g., 8-OHdG for neuronal DNA damage, troponin for cardiac injury) .

- Antioxidant mechanisms : While TPP enhances glutathione synthesis via the pentose phosphate pathway, TTPP’s antioxidant role remains unclear. Dual-inhibition studies (e.g., TTPP with N-acetylcysteine) can clarify its redox interactions .

Q. What experimental designs are critical for validating TTPP as a transition state analog?

- Competitive inhibition assays : Co-administration of TPP and TTPP to confirm binding site overlap.

- Isotope effects : Use of C-labeled substrates to track kinetic isotope effects (KIEs) during catalysis.

- Pre-steady-state kinetics : Stopped-flow spectroscopy to capture transient intermediates in TTPP-enzyme complexes .

Q. How does TTPP inform the engineering of enzyme inhibitors?

TTPP’s high-affinity binding guides the design of covalent inhibitors targeting TPP-dependent enzymes. For example:

- Modified coenzyme analogs : Introducing fluorophores or crosslinkers to the thiothiazolone ring for structural mapping.

- Allosteric modulators : Leveraging TTPP’s binding geometry to develop non-competitive inhibitors for metabolic disorders .

Methodological Considerations

- Buffer conditions : Mg (0.5–5 mM) is critical for stabilizing TTPP-enzyme interactions .

- Assay interference : Endogenous TPP in tissue homogenates must be removed via apoenzyme reconstitution or immunodepletion .

- Synthesis QC : Purity of TTPP batches should be verified via P-NMR and enzymatic activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。